molecular formula C₂₁H₂₈O₂ B1146231 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel CAS No. 100021-05-4

5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel

Cat. No.: B1146231
CAS No.: 100021-05-4
M. Wt: 312.45
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Description

5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel: is a synthetic steroidal compound that belongs to the class of progestins. It is structurally related to norgestrel, a widely used progestin in contraceptive formulations. This compound is characterized by its unique chemical structure, which includes a dehydro and dihydro modification, making it distinct from other progestins.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include:

    Dehydrogenation: Introduction of a double bond at the 5(6) position.

    Reduction: Selective reduction of the 4(5) double bond to form the dihydro derivative.

    Purification: The final product is purified using chromatographic techniques to ensure high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated purification systems.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can further modify the double bonds or carbonyl groups present in the molecule.

    Substitution: Various substitution reactions can occur, especially at the reactive sites such as the hydroxyl or carbonyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry: In chemistry, 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel is used as a reference compound for studying steroidal reactions and mechanisms. It serves as a model compound for developing new synthetic methodologies.

Biology: In biological research, this compound is used to study the effects of progestins on cellular processes. It helps in understanding the role of progestins in cell cycle regulation, apoptosis, and gene expression.

Medicine: Medically, this compound is investigated for its potential use in hormone replacement therapy and contraceptive formulations. Its unique structure may offer advantages in terms of efficacy and side effect profile.

Industry: In the pharmaceutical industry, this compound is used in the development of new contraceptive drugs and hormone therapies. It is also explored for its potential in treating hormone-related disorders.

Mechanism of Action

The mechanism of action of 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel involves binding to progesterone receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and cellular function. The compound exerts its effects by modulating the activity of various signaling pathways, including those involved in cell proliferation and differentiation.

Comparison with Similar Compounds

    Norgestrel: A widely used progestin in contraceptives.

    Levonorgestrel: Another synthetic progestin with a similar structure but different pharmacokinetic properties.

    Desogestrel: A third-generation progestin with improved selectivity for progesterone receptors.

Uniqueness: 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel is unique due to its dehydro and dihydro modifications, which may confer distinct pharmacological properties. These structural differences can influence its binding affinity, receptor selectivity, and metabolic stability, making it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,5,16-19,23H,3,6-13H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRBZVWRTAFWPO-XUDSTZEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C4CCC(=O)CC4=CCC3C1CCC2(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@@H]3[C@H]4CCC(=O)CC4=CC[C@H]3[C@@H]1CC[C@]2(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100021-05-4
Record name delta5-Levonorgestrel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100021054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .DELTA.5-LEVONORGESTREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QV7HH25Q8V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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